molecular formula C20H26N2O B14373700 2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide CAS No. 90304-78-2

2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide

Cat. No.: B14373700
CAS No.: 90304-78-2
M. Wt: 310.4 g/mol
InChI Key: RSLCSTBZEDOVDZ-UHFFFAOYSA-N
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Description

2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a substituted alaninamide structure, which includes methyl and propyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylamine, 3-propylphenylamine, and alanine derivatives.

    Amide Bond Formation: The key step involves the formation of the amide bond between the amine groups and the carboxyl group of the alanine derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under inert atmosphere, and at room temperature or slightly elevated temperatures.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative coupling reagents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether, under inert atmosphere.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylalaninamide: A simpler analog with a single phenyl group.

    N,N-Diphenylalaninamide: A compound with two phenyl groups attached to the amide nitrogen.

    2-Methyl-N-phenylalaninamide: A compound with a single methyl-substituted phenyl group.

Uniqueness

2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide is unique due to the presence of both methyl and propyl groups on the phenyl rings, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

90304-78-2

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-2-(2-methylanilino)-N-(3-propylphenyl)propanamide

InChI

InChI=1S/C20H26N2O/c1-5-9-16-11-8-12-17(14-16)21-19(23)20(3,4)22-18-13-7-6-10-15(18)2/h6-8,10-14,22H,5,9H2,1-4H3,(H,21,23)

InChI Key

RSLCSTBZEDOVDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2C

Origin of Product

United States

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